

PFI-1 thermal shift assay selectivity data

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Compound Focus: Pfi-1

CAS No.: 1403764-72-6

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Selectivity Data for PFI-1

The table below summarizes the key selectivity data for **PFI-1**, primarily obtained from thermal shift assays (also known as Differential Scanning Fluorimetry) [1].

Target	Assay Type	Potency / Thermal Shift (ΔT_m)	Selectivity Notes
BRD4 (1st Bromodomain)	Thermal Shift	ΔT_m 6.5°C @ 10 μM [1]	Primary target
	ITC	KD = 47.4 nM [2]	
	AlphaScreen	IC50 = 220 nM [2]	
BRD2 (2nd Bromodomain)	AlphaScreen	IC50 = 98 nM [2]	Primary target
Other BET Bromodomains (BRD2(1), BRD3(1/2), BRD4(2))	Thermal Shift	ΔT_m 3.8°C to 5.5°C @ 10 μM [1]	Potent activity across the BET family
CREBBP	Thermal Shift	ΔT_m 2.7°C @ 10 μM [1]	Weakest off-target within bromodomains
	ITC	KD = 49.5 μM [1]	>350-fold selective vs. BET bromodomains

Target	Assay Type	Potency / Thermal Shift (ΔT_m)	Selectivity Notes
Other Bromodomains (e.g., BAZ2B, PCAF, etc.)	Thermal Shift	$\Delta T_m \leq 0.8^\circ\text{C}$ @ 10 μM [1]	Negligible activity
Kinase Panel (50 kinases)	Inhibition Assay	<20% inhibition @ 1 μM [1]	Negligible off-target activity
Membrane Receptors & Ion Channels (15 targets)	CEREP Assay	<50% inhibition @ 10 μM [1]	Negligible off-target activity

Experimental Protocols for Key Assays

To interpret the data correctly, understanding the underlying methodologies is essential.

Thermal Shift Assay (DSF) This assay detects ligand binding by measuring the stabilization of the protein against thermal denaturation [3] [4].

- **Principle:** A protein's melting temperature (T_m) often increases when a ligand binds. The dye SYPRO Orange binds to hydrophobic regions exposed upon protein unfolding, resulting in a fluorescence increase [4].
- **Typical Protocol:**
 - **Sample Preparation:** Protein (e.g., at 2 μM) is combined with ligand (e.g., **PFI-1** at 10 μM) and SYPRO Orange dye in a buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl) [1].
 - **Thermal Denaturation:** The temperature is gradually increased (e.g., from 25°C to 96°C at a rate of 3°C per minute) in a real-time PCR machine while monitoring fluorescence [1].
 - **Data Analysis:** The melting temperature (T_m) is determined from the inflection point of the fluorescence vs. temperature curve. The thermal shift (ΔT_m) is calculated as the difference in T_m between the protein with and without the ligand [1] [4].

Isothermal Titration Calorimetry (ITC) This technique directly measures the binding affinity and thermodynamics of a protein-ligand interaction [1].

- **Principle:** ITC measures the heat released or absorbed when a ligand binds to a protein. By performing a series of injections of the ligand into the protein solution, the binding constant (KD), enthalpy (ΔH), and entropy (ΔS) can be determined [1].
- **Typical Protocol:**

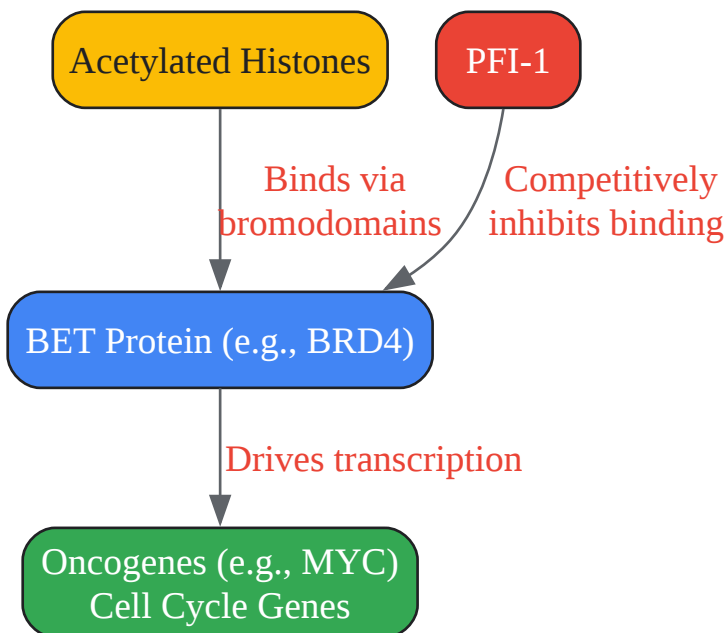
- The protein and **PFI-1** are prepared in the same buffer to avoid heat effects from dilution.
- A series of injections of **PFI-1** are made into the protein sample cell.
- The heat flow for each injection is measured, and the data is fitted using a model (e.g., a single binding site model) to obtain the KD value [1].

AlphaScreen Assay This is a competitive binding assay used to determine the inhibitor's potency (IC50) [1].

- **Principle:** The assay detects the ability of **PFI-1** to displace a biotinylated acetylated histone peptide from the bromodomain. The signal is generated through an energy transfer between donor and acceptor beads that occurs when the peptide is bound.
- **Typical Protocol:**
 - The bromodomain protein is incubated with **PFI-1** and a biotinylated acetyl-lysine peptide.
 - Streptavidin-coated donor beads and nickel-chelate acceptor beads are added.
 - If **PFI-1** does not occupy the binding site, the peptide brings the beads into proximity, producing a signal. The concentration of **PFI-1** that reduces this signal by 50% is the IC50 [1].

BET Inhibition Pathway and Role of PFI-1

The following diagram illustrates the biological context of BET proteins and how inhibitors like **PFI-1** affect their function.



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Key Insights and Further Considerations

- **High Selectivity:** The data confirms **PFI-1** is highly selective for BET bromodomains over other epigenetic readers, kinases, and receptors, making it an excellent chemical probe for validating BET-dependent biology [1] [5].
- **Cellular & Phenotypic Effects:** In cellular models, **PFI-1** demonstrates potent anti-proliferative effects, induces G1 cell cycle arrest, and promotes differentiation in leukemic cell lines, consistent with BET inhibition [2].
- **Next-Generation Analogues:** Researchers have developed chiral analogues of **PFI-1** (e.g., sulfoximine (S)-4a) that show improved cellular potency and slightly enhanced selectivity for BRD2/4 over other BET family members [6].

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